molecular formula C21H18O3 B176367 2,4-Bis(benzyloxy)benzaldehyde CAS No. 13246-46-3

2,4-Bis(benzyloxy)benzaldehyde

Cat. No. B176367
Key on ui cas rn: 13246-46-3
M. Wt: 318.4 g/mol
InChI Key: DMYYTMVFUMDOGC-UHFFFAOYSA-N
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Patent
US09278915B2

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged 100 mL of acetonitrile. To the stirred solvent was added 2,4-dihydroxybenzaldehyde (10.0 g, 72.0 mmol) and K2CO3 (19.87 g, 144.0 mmol). Then it was stirred for 15 min, slowly was added benzylbromide (12.38 g, 72.0 mmol), the RM was heated to 80° C. for 3 h. Then, the solvent was removed under reduced pressure and the compound was extracted with ethyl acetate (50 mL×3). The organic layer washed with water and saturated brine solution and dried over anhydrous Na2SO4 and evaporated to dryness to get the crude product. The crude material was purified by silica gel column chromatography using ethyl acetate and petroleum ether as elutants to obtain the product (2.3 g, yield: 10.03%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19.87 g
Type
reactant
Reaction Step One
Quantity
12.38 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
10.03%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8](O)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:11]([O-:14])([O-])=O.[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(#N)C>[CH2:17]([O:1][C:2]1[CH:9]=[C:8]([O:14][CH2:11][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:3]=2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
19.87 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
12.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Then it was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL RB flask fitted with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the compound was extracted with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
The organic layer washed with water and saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to get the crude product
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC(=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 10.03%
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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